Cbz-NH-PEG1-CH2COOH vs. Cbz-NH-PEG2-CH2COOH: LogP, tPSA, and Linker Length Comparison
Direct physicochemical comparison of Cbz-NH-PEG1-CH2COOH with its closest PEG-length homolog, Cbz-NH-PEG2-CH2COOH, reveals quantifiable differences in lipophilicity and topological polar surface area. Cbz-NH-PEG1-CH2COOH has a calculated LogP of 1.014 to 1.4 and a tPSA of 84.86 Ų [1]. In contrast, Cbz-NH-PEG2-CH2COOH, with an additional ethylene glycol unit, exhibits a higher tPSA of 94.1 Ų and a higher molecular weight of 297.30 g/mol . The increased hydrophobicity (LogP) and reduced tPSA of the PEG1 variant make it more suitable for constructs requiring minimal linker bulk and enhanced membrane permeability, while the PEG2 variant offers greater aqueous solubility and flexibility. In PROTAC design, linker length can alter ternary complex formation and degradation efficiency, as observed in studies where optimal linker lengths for specific targets often fall within a narrow atomic distance [2].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP: 1.014 to 1.4; tPSA: 84.86 Ų; MW: 253.25 g/mol; 1 PEG unit; Atom count: 18 heavy atoms |
| Comparator Or Baseline | Cbz-NH-PEG2-CH2COOH: LogP: Not explicitly reported, but increased PEG units generally reduce LogP; tPSA: 94.1 Ų; MW: 297.30 g/mol; 2 PEG units; Atom count: 21 heavy atoms |
| Quantified Difference | tPSA difference: 9.24 Ų higher for PEG2; MW difference: 44.05 g/mol higher for PEG2; Linker length difference: ~3.5-4 Šper additional PEG unit |
| Conditions | Calculated/predicted physicochemical properties from vendor databases and chemical structure analysis. |
Why This Matters
The lower LogP and smaller tPSA of Cbz-NH-PEG1-CH2COOH translate to better membrane permeability and potentially higher intracellular concentrations in cell-based PROTAC assays, which is a critical parameter in early-stage linker selection.
- [1] InvivoChem. Cbz-NH-PEG1-CH2COOH (Catalog No. V39258) Chemical Information. Accessed 2025. View Source
- [2] Gadd MS, Testa A, Lucas X, et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. View Source
